6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula and a CAS number of 887590-33-2. This compound is primarily utilized in chemical synthesis and biological studies, serving as an intermediate for more complex quinoxaline derivatives. It has applications in enzyme inhibition studies and receptor antagonism, making it relevant in medicinal chemistry and pharmacological research .
6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester belongs to the class of quinoxaline derivatives. Quinoxalines are bicyclic aromatic compounds containing two nitrogen atoms in the fused ring system. The presence of fluorine atoms in this compound enhances its electronic properties and reactivity compared to other derivatives .
The synthesis of 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester typically involves a multi-step process:
The reaction conditions are optimized for temperature, solvent choice, and reaction time to maximize yield. Continuous flow reactors may be employed in industrial settings to enhance efficiency and reproducibility of the synthesis .
The molecular structure of 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester features a bicyclic quinoxaline core with two fluorine substituents at the 6 and 7 positions. The tert-butyl ester group is attached at the carboxylic acid position (position 1).
Key structural data includes:
6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester can undergo various chemical reactions:
Reagents used in these reactions include:
The mechanism of action for 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester involves its interaction with specific enzymes and receptors:
The compound's solubility profile indicates it is more soluble in organic solvents than in water, which is common for many quinoxaline derivatives .
6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester has several scientific applications:
This comprehensive overview highlights the significance of 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester in both synthetic chemistry and biological research contexts.
The synthesis of the quinoxaline core in 6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester relies heavily on transition metal-catalyzed cross-coupling reactions. Chloroquinoxaline intermediates serve as optimal substrates due to their superior reactivity in Pd(0)-catalyzed reactions compared to bromo or iodo analogues [4]. The Suzuki-Miyaura coupling enables the introduction of aryl/heteroaryl groups at the C6/C7 positions before fluorination, using Pd(PPh₃)₄ as a catalyst (2–5 mol%) and K₂CO₃ as a base in toluene/water (4:1) at 80°C, achieving yields of 78–92% [4] [9]. For C─N bond formation, Buchwald-Hartwig amination of 2,3-dichloroquinoxaline with ammonia or protected amines occurs regioselectively at the C2 position using XantPhos as a ligand and Pd₂(dba)₃, facilitating subsequent ring hydrogenation [5].
Table 1: Transition Metal-Catalyzed Reactions for Quinoxaline Intermediate Synthesis
Reaction Type | Catalyst System | Substrate | Key Conditions | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 6,7-Dichloroquinoxaline | Toluene/H₂O, 80°C, 12 h | 78–92 |
Buchwald-Hartwig | Pd₂(dba)₃/XantPhos | 2,3-Dichloroquinoxaline | dioxane, 100°C, Cs₂CO₃ | 85 |
Sonogashira | PdCl₂(PPh₃)₂/CuI/Piperidine | 3-Chloro-6-fluoroquinox | THF, rt, 24 h | 70 |
Recent advances include niobium-catalyzed C─O couplings for alkoxy-functionalized precursors and copper-mediated cyanation for introducing cyano groups at C3, utilizing CuCN in DMF at 120°C (65–70% yield) [4].
Regioselective installation of fluorine atoms at C6 and C7 positions employs two principal strategies: halogen exchange (Halex) and Balz-Schiemann reactions. The Halex reaction transforms dichloro intermediates into difluoro derivatives using KF/Al₂O₃ as a fluorinating agent in dimethyl sulfoxide (DMSO) at 180°C for 24 h, achieving 60–65% conversion with <5% monofluorinated byproducts [5]. For substrates requiring directed ortho-fluorination, palladium-mediated C─H activation with N-fluoro-2,4,6-trimethylpyridinium triflate delivers 6-fluoro-7-substituted analogues, though overfluorination remains a challenge [6].
Table 2: Fluorination Methods for 6,7-Difluoroquinoxalines
Method | Reagents/Conditions | Selectivity | Limitations |
---|---|---|---|
Halex (Halogen Exchange) | KF/Al₂O₃, DMSO, 180°C, 24 h | 6,7-difluoro >95% | High temp., moderate yield |
Balz-Schiemann | NaNO₂/HBF₄, then pyrolysis at 150°C | 7-Fluoro only | Requires aniline precursors |
Electrophilic Fluorination | Selectfluor®, CH₃CN, 0°C to rt | Non-selective | Mixture of mono/di products |
Post-fluorination, the quinoxaline ring undergoes catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) in ethanol to yield the 3,4-dihydro-2H-quinoxaline scaffold without affecting fluorine substituents [6].
The introduction of the tert-butyloxycarbonyl (Boc) group to the N1 position of 6,7-difluoro-3,4-dihydroquinoxaline follows two primary pathways: classical carbodiimide-mediated coupling and metal-catalyzed alkoxycarbonylation. The DCC/DMAP method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at 0°C to 25°C for 12 h, delivering the ester in 85–90% yield. However, this route requires tedious purification to remove dicyclohexylurea (DCU) byproducts [6] [9].
As a carbodiimide-free alternative, Lewis acid-catalyzed Boc protection uses scandium(III) triflate (5 mol%) with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 60°C, achieving 92% yield with minimal side products. This method is particularly effective for sterically hindered substrates [9]. A third approach, phase-transfer catalysis (tetrabutylammonium bromide, 50% NaOH, toluene), offers a scalable route (≥5 kg) with 88% yield and >99% purity [6].
Table 3: tert-Butyl Esterification Method Comparison
Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
DCC/DMAP | DCC (1.2 eq), DMAP (0.1 eq), DCM, 12 h | 85–90 | 95 | Broad applicability |
Sc(OTf)₃-catalyzed | Sc(OTf)₃ (5 mol%), Boc₂O, THF, 60°C, 6 h | 92 | 98 | No urea byproducts |
Phase-transfer | Bu₄N⁺Br⁻, 50% NaOH, toluene, 80°C, 4 h | 88 | >99 | Scalable (>5 kg) |
Although 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester lacks chiral centers, its synthetic precursors and reduced analogues exhibit complex stereochemistry. Asymmetric hydrogenation of the quinoxaline core using DuPhos-Rh catalysts generates trans-2,3-disubstituted tetrahydroquinoxalines with 98% ee and >20:1 diastereoselectivity [3] [5]. The trans preference arises from equatorial positioning of substituents in half-chair conformations, as confirmed by X-ray crystallography of tert-butyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate derivatives [5] [8].
Table 4: Stereoselective Synthesis of Tetrahydroquinoxaline Derivatives
Method | Conditions | Diastereoselectivity (trans:cis) | ee (%) |
---|---|---|---|
Rh-(R,R)-DuPhos hydrogenation | H₂ (50 psi), CH₂Cl₂, 25°C, 12 h | 20:1 | 98 |
Enzymatic reduction | Baker’s yeast, sucrose, pH 7, 30°C | 3:1 | 90 |
Borane-mediated reduction | BH₃·THF, then chiral oxazaborolidine | 15:1 | 94 |
Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal that 3,4-dihydro-2H-quinoxalines adopt a twisted boat conformation, while tetrahydroquinoxalines prefer a trans-decalin-like half-chair structure. The C6/C7 fluorine atoms introduce torsional strain (3.8 kcal/mol rotational barrier), restricting ring inversion at 25°C. This rigidity enhances their utility as chiral ligands in asymmetric catalysis [5] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0